molecular formula C7H6BrF2N3S B12856483 4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide CAS No. 685113-31-9

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide

Cat. No.: B12856483
CAS No.: 685113-31-9
M. Wt: 282.11 g/mol
InChI Key: KMAHHJKDTDOPDU-UHFFFAOYSA-N
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Description

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide is an organic compound with the molecular formula C7H6BrF2N3S It is a derivative of thiosemicarbazide, characterized by the presence of a bromo and difluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-difluoroaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones, while reduction can lead to the formation of hydrazine derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Formation of various substituted phenyl thiosemicarbazides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromo and difluoro substituents enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4,6-difluorophenyl)hydrazine
  • 4-(2-Bromo-4,6-difluorophenyl)semicarbazide
  • 4-(2-Bromo-4,6-difluorophenyl)thiourea

Uniqueness

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide is unique due to the presence of both bromo and difluoro substituents on the phenyl ring, which enhances its reactivity and biological activity. The thiosemicarbazide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

685113-31-9

Molecular Formula

C7H6BrF2N3S

Molecular Weight

282.11 g/mol

IUPAC Name

1-amino-3-(2-bromo-4,6-difluorophenyl)thiourea

InChI

InChI=1S/C7H6BrF2N3S/c8-4-1-3(9)2-5(10)6(4)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)

InChI Key

KMAHHJKDTDOPDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=S)NN)Br)F

solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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